[3-(4-methylphenyl)-1-adamantyl]-pyrrolidin-1-ylmethanone
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Overview
Description
[3-(4-methylphenyl)-1-adamantyl]-pyrrolidin-1-ylmethanone is a complex organic compound characterized by its unique structural features It consists of an adamantane core, a pyrrolidine ring, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(4-methylphenyl)-1-adamantyl]-pyrrolidin-1-ylmethanone typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like methanol and reagents such as formaldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solvent-free microwave thermolysis have been explored for their efficiency and environmental benefits .
Chemical Reactions Analysis
Types of Reactions
[3-(4-methylphenyl)-1-adamantyl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. .
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
[3-(4-methylphenyl)-1-adamantyl]-pyrrolidin-1-ylmethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of [3-(4-methylphenyl)-1-adamantyl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
Ethyl-3-(1-adamantyl)-5-(4-methylphenyl)-1H-pyrazole-4-carboxylate: This compound shares the adamantane and 4-methylphenyl groups but differs in its pyrazole ring.
1,4-Bis(1-adamantyl)-1,4-butanediol: This compound also contains the adamantane core but has different functional groups.
Uniqueness
[3-(4-methylphenyl)-1-adamantyl]-pyrrolidin-1-ylmethanone is unique due to its combination of the adamantane core, pyrrolidine ring, and 4-methylphenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
[3-(4-methylphenyl)-1-adamantyl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO/c1-16-4-6-19(7-5-16)21-11-17-10-18(12-21)14-22(13-17,15-21)20(24)23-8-2-3-9-23/h4-7,17-18H,2-3,8-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTDHOJDCOQKRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)N5CCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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